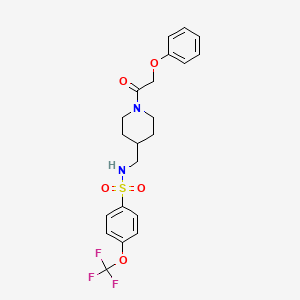

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

N-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a piperidine core modified with a phenoxyacetyl group at the 1-position and a trifluoromethoxybenzenesulfonamide moiety at the 4-position. This compound integrates structural motifs commonly associated with bioactivity, including the sulfonamide group (known for its role in enzyme inhibition) and the trifluoromethoxy substituent, which enhances metabolic stability and lipophilicity .

Properties

IUPAC Name |

N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3N2O5S/c22-21(23,24)31-18-6-8-19(9-7-18)32(28,29)25-14-16-10-12-26(13-11-16)20(27)15-30-17-4-2-1-3-5-17/h1-9,16,25H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVRWAUMQLNQQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Piperidine ring : Provides a stable nitrogen-containing cyclic structure.

- Phenoxyacetyl group : Enhances lipophilicity and bioavailability.

- Trifluoromethoxy substituent : May contribute to increased potency and selectivity.

Molecular Formula : C₁₈H₁₈F₃N₃O₃S

Molecular Weight : 393.41 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of phenoxyacetyl intermediate : Reaction of phenoxyacetic acid with thionyl chloride.

- Piperidine derivatization : Reaction of the phenoxyacetyl chloride with piperidine.

- Sulfonamide formation : Reaction with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base like triethylamine.

This compound acts primarily through:

- Inhibition of Enzymatic Activity : The sulfonamide group mimics natural substrates, allowing it to bind effectively to active sites on enzymes or receptors, modulating their activity.

Pharmacological Effects

Research indicates various biological activities associated with this compound:

- Antimicrobial Activity : Exhibits significant antibacterial properties against various strains, potentially due to its ability to inhibit bacterial dihydropteroate synthase.

- Anti-inflammatory Effects : Demonstrated potential in reducing inflammation markers in vitro, suggesting utility in treating inflammatory diseases.

- Antitumor Activity : Preliminary studies indicate that the compound may inhibit cancer cell proliferation, particularly in breast and prostate cancer cell lines.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific structural features for biological activity:

| Structural Feature | Effect on Activity |

|---|---|

| Piperidine ring | Essential for receptor binding |

| Trifluoromethoxy group | Increases potency and selectivity |

| Sulfonamide functional group | Critical for antimicrobial activity |

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 12.5 µg/mL, indicating strong antibacterial activity.

-

Anti-inflammatory Study :

- In vitro assays demonstrated that the compound reduced TNF-alpha levels by 40% in LPS-stimulated macrophages, suggesting significant anti-inflammatory properties.

-

Antitumor Study :

- Testing on MCF-7 breast cancer cells revealed that the compound inhibited cell proliferation by 60% at a concentration of 10 µM after 48 hours.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic features of the target compound and related analogs from the evidence:

*Estimated based on structural analysis.

Key Observations:

Structural Diversity and Bioactivity: The target compound’s trifluoromethoxy group distinguishes it from analogs like the fluoropyrimidine derivative and the bromopyrimidine-containing compound . The trifluoromethoxy group likely enhances metabolic stability compared to non-fluorinated sulfonamides . Chromenone-containing sulfonamides (e.g., ) exhibit complex heterocyclic frameworks, which may confer distinct binding interactions but result in lower synthetic yields (28%) due to structural complexity.

Synthesis Efficiency: Piperidine derivatives with bulky substituents (e.g., tert-butyl in ) achieve higher yields (75%) via optimized Pd-catalyzed cross-coupling, suggesting that steric hindrance at the piperidine 4-position can be managed with tailored reaction conditions. In contrast, chromenone-based analogs require multi-step syntheses, leading to lower yields.

Fluorine Substitution: Fluorine atoms (as in and ) improve pharmacokinetic properties by increasing lipophilicity and resistance to oxidative metabolism. The target compound’s trifluoromethoxy group may offer similar advantages over non-fluorinated sulfonamides like those in (e.g., 6d–6l) .

Piperidine Modifications: The phenoxyacetyl group in the target compound introduces an ether linkage absent in analogs like the tetramethylpiperidinyloxy derivative . This could influence solubility and target engagement.

Research Findings and Implications

- Enzyme Inhibition : Sulfonamide derivatives in and are frequently designed as enzyme inhibitors (e.g., carbonic anhydrase or kinase inhibitors). The target compound’s trifluoromethoxy group may enhance selectivity for hydrophobic enzyme pockets.

- Synthetic Challenges: The phenoxyacetyl group in the target compound may necessitate protective-group strategies to prevent side reactions during synthesis, similar to methods used for chromenone analogs .

- Thermal Stability: The wide melting point range of analogs (132–230°C, ) suggests that the target compound’s thermal stability will depend on crystallinity influenced by the trifluoromethoxy and phenoxyacetyl groups.

Q & A

Q. What are the optimal synthetic routes for N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, and how can purity be validated?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with piperidine derivatives. For example, piperidin-4-ylmethyl intermediates can be acylated with phenoxyacetic acid derivatives (e.g., phenoxyacetyl chloride) under basic conditions (e.g., triethylamine) . The sulfonamide group is introduced via coupling of 4-(trifluoromethoxy)benzenesulfonyl chloride with the amine intermediate. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization improves yield. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via /-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives with piperidine scaffolds?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities in synthesized batches. To address this:

- Standardize biological assays using reference compounds (e.g., positive controls like known kinase inhibitors).

- Compare IC values under identical experimental parameters (e.g., ATP concentration in kinase assays).

- Re-evaluate compound purity via LC-MS and quantify residual solvents (e.g., DMSO) that may interfere with activity .

Advanced Research Questions

Q. What strategies can be employed to optimize the pharmacokinetic profile of this compound for CNS targeting?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP while retaining trifluoromethoxy’s metabolic stability. Use in silico tools (e.g., SwissADME) to predict blood-brain barrier penetration .

- Prodrug Design : Mask the sulfonamide group with enzymatically cleavable moieties (e.g., ester prodrugs) to enhance bioavailability .

- In Vivo Validation : Perform pharmacokinetic studies in rodent models, monitoring plasma half-life (t) and brain-to-plasma ratio via LC-MS/MS .

Q. How do structural modifications at the piperidine ring (e.g., substitution patterns) affect target binding affinity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents at the piperidine nitrogen (e.g., alkyl, benzyl) and compare binding using surface plasmon resonance (SPR) or fluorescence polarization assays.

- Crystallographic Analysis : Co-crystallize derivatives with target proteins (e.g., carbonic anhydrase isoforms) to identify key hydrogen bonds/van der Waals interactions. highlights triclinic crystal systems (space group P1) for similar sulfonamides, which can guide diffraction studies .

- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions and predict affinity changes .

Q. What experimental approaches can clarify conflicting data on off-target effects in kinase inhibition studies?

- Methodological Answer :

- Kinase Profiling Panels : Use broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target hits.

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts upon compound binding .

- CRISPR Knockout Models : Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in compound synthesis?

- Methodological Answer :

- Process Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., reaction temperature, stoichiometry).

- Quality Control : Implement in-process monitoring (e.g., TLC or inline IR spectroscopy) to ensure consistency.

- Stability Studies : Assess degradation under stress conditions (e.g., heat, light) via accelerated stability testing (ICH guidelines) .

Q. What analytical techniques are critical for confirming the compound’s stereochemistry and conformation?

- Methodological Answer :

- Chiral HPLC : Resolve enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H).

- X-ray Crystallography : Determine absolute configuration (e.g., used Oxford Diffraction Xcalibur with Mo-Kα radiation) .

- Vibrational Circular Dichroism (VCD) : Assign stereochemistry by comparing experimental and computed spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.